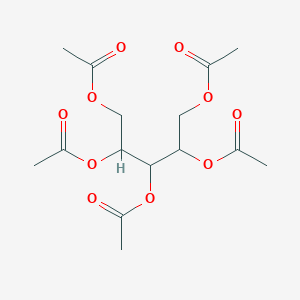

1,2,3,4,5-Penta-O-acetylpentitol

Description

Structure

3D Structure

Properties

CAS No. |

5346-78-1 |

|---|---|

Molecular Formula |

C15H22O10 |

Molecular Weight |

362.33 g/mol |

IUPAC Name |

2,3,4,5-tetraacetyloxypentyl acetate |

InChI |

InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |

InChI Key |

NVKPIAUSOPISJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies:

Regioselective Synthesis and Deacetylation: A key area for exploration is the development of methods for the regioselective acetylation and deacetylation of the parent pentitol (B7790432). Achieving control over which of the five hydroxyl groups are modified would allow 1,2,3,4,5-penta-O-acetylpentitol and its partially acetylated derivatives to be used as versatile chiral building blocks for the synthesis of more complex molecules. nih.gov Research could focus on enzymatic or novel catalytic systems to achieve this selectivity.

Asymmetric Synthesis and Chiral Ligands:

Chiral Pool Precursor: The parent pentitols (arabitol, xylitol (B92547), ribitol) are chiral molecules. 1,2,3,4,5-Penta-O-acetylpentitol can serve as a stable, lipophilic intermediate in the chiral pool synthesis of various natural products and pharmaceuticals. Research could explore its utility as a starting material for creating complex chiral scaffolds.

Ligand Development: The polyol backbone could be selectively deprotected and functionalized to create novel chiral ligands for asymmetric catalysis, a cornerstone of modern organic synthesis.

Biological Probes and Glycomimetics:

Enzyme Inhibitor Scaffolds: Acyclic alditols can mimic the open-chain form of sugars. Derivatives of 1,2,3,4,5-penta-O-acetylpentitol could be designed as potential inhibitors for enzymes involved in carbohydrate metabolism. The acetyl groups enhance lipophilicity, which might improve cell permeability.

Prebiotic Potential: Research has shown that acetylated and other esterified oligosaccharides can have enhanced prebiotic activity, delivering short-chain fatty acids to the colon. mdpi.com Studies could investigate the fermentation of this compound by gut microbiota and its potential to modulate the gut environment.

Materials Science Applications:

Plasticizers and Biopolymers: As a fully esterified polyol, it could be investigated as a biodegradable plasticizer for biopolymers like polylactic acid (PLA) or thermoplastic starch, potentially improving their flexibility and processing characteristics.

Functional Fluids and Lubricants: The physical properties of poly-acetylated alditols could make them suitable for investigation as components in biodegradable lubricants or functional fluids.

| Research Avenue | Specific Focus | Potential Impact |

|---|---|---|

| Advanced Synthesis | Regioselective acetylation/deacetylation of pentitols nih.gov | Creation of versatile chiral building blocks for complex synthesis. |

| Asymmetric Catalysis | Development of novel chiral ligands from the pentitol (B7790432) backbone. | New tools for stereoselective chemical transformations. |

| Chemical Biology | Design of enzyme inhibitors and glycomimetic probes. | Probing biological pathways and potential therapeutic leads. |

| Gut Microbiome | Investigation of prebiotic activity and microbial fermentation. mdpi.com | Development of novel functional foods or supplements. |

| Materials Science | Use as a biodegradable plasticizer or component in biopolymers. researchgate.net | Contribution to sustainable materials and green chemistry. |

Advanced Spectroscopic Characterization in the Analysis of 1,2,3,4,5 Penta O Acetylpentitol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of 1,2,3,4,5-Penta-O-acetylpentitol. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the various proton environments in this compound. The spectrum is characterized by two main regions: the downfield region corresponding to the protons of the pentitol (B7790432) backbone and the upfield region showing the signals of the methyl protons from the five acetyl groups.

The protons on the carbon backbone (H-1 to H-5) are deshielded due to the electron-withdrawing effect of the adjacent acetate (B1210297) groups, and their signals typically appear in the range of δ 3.5-5.5 ppm. The specific chemical shifts and coupling constants (J-values) for these protons are highly sensitive to their stereochemical arrangement. In contrast, the methyl protons of the five acetyl groups (CH₃CO) are chemically equivalent in a symmetrical pentitol like peracetylated xylitol (B92547), or non-equivalent in less symmetrical structures, and typically resonate as sharp singlets in the region of δ 1.9-2.2 ppm. The integration of these signals confirms the presence of the five acetyl groups relative to the protons on the pentitol chain.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Acetylated Pentitols

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Acetyl) | 1.9 - 2.2 | Singlet |

| CH₂ (Backbone) | 3.5 - 4.5 | Multiplet |

| CH (Backbone) | 4.8 - 5.5 | Multiplet |

¹³C NMR for Carbon Skeleton and Acetyl Group Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. udel.edu The ¹³C NMR spectrum of this compound displays distinct signals for the carbonyl carbons of the acetyl groups and the carbons of the pentitol backbone.

The carbonyl carbons (C=O) of the five acetate groups are the most deshielded and appear significantly downfield, typically in the range of δ 169-171 ppm. The carbons of the pentitol skeleton (C-1 to C-5) resonate in the mid-field region, generally between δ 60-80 ppm. The methyl carbons (CH₃) of the acetyl groups are the most shielded and appear in the upfield region of the spectrum, usually around δ 20-21 ppm. The number of distinct signals in the backbone region can indicate the symmetry of the pentitol. For instance, a symmetrical molecule like peracetylated xylitol would show fewer signals than an asymmetrical one.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon | Representative Chemical Shift (δ, ppm) |

| CH₃ (Acetyl) | 20 - 21 |

| C1-C5 (Backbone) | 60 - 80 |

| C=O (Carbonyl) | 169 - 171 |

Two-Dimensional NMR Techniques (e.g., HSQC, TOCSY) for Structural Elucidation

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.net It allows for the definitive assignment of which protons are attached to which carbons in the pentitol backbone. researchgate.netamerican.edu This is particularly useful in resolving ambiguities in the crowded regions of the 1D spectra.

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment reveals the entire spin system of coupled protons. researchgate.net By selecting a proton signal, one can identify all the other protons that are connected to it through a chain of scalar couplings. researchgate.net In the context of this compound, a TOCSY experiment can trace the connectivity of the protons along the five-carbon backbone, confirming the sequence of the pentitol chain. The use of HSQC-TOCSY can further resolve overlapping cross-peaks by spreading them into the ¹³C dimension, simplifying the assignment process. columbia.eduucl.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound, which in turn provides valuable structural information.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the molecular ion peak [M]⁺ may be weak or absent due to the molecule's instability under EI conditions. nih.gov The fragmentation pattern is typically dominated by the successive loss of neutral molecules and radicals. Common fragmentation pathways include:

Loss of an acetyl radical (•CH₃CO) or acetic acid (CH₃COOH).

Cleavage of the carbon-carbon bonds within the pentitol backbone.

The formation of characteristic acylium ions ([CH₃CO]⁺) at m/z 43, which is often the base peak. libretexts.org

Analysis of the mass differences between the fragment ions allows for the reconstruction of the fragmentation pathways and provides evidence for the presence of the five acetyl groups and the pentitol core.

Interactive Data Table: Common Fragment Ions in the EI Mass Spectrum of Acetylated Polyols

| m/z | Possible Fragment Ion |

| 43 | [CH₃CO]⁺ |

| M - 43 | [M - •COCH₃]⁺ |

| M - 60 | [M - CH₃COOH]⁺ |

| Various | Fragments from backbone cleavage |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the ion. For this compound, HRMS can be used to confirm its molecular formula, C₁₅H₂₂O₁₀, by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for confirming the identity of the compound and distinguishing it from isomers with the same nominal mass. mdpi.com

Isotopic Ratio Analysis in MS of Acetylated Pentitols

Isotopic ratio analysis by mass spectrometry (MS) is a powerful technique for elucidating the origin, formation pathways, and metabolic fate of chemical compounds. In the context of acetylated pentitols, such as this compound, this analysis involves the precise measurement of the relative abundances of their stable isotopes. While direct and extensive research on the isotopic ratio analysis specifically for this compound is not widely published, the principles can be inferred from the well-established methodologies for other acetylated carbohydrates and polyols.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of volatile derivatives of sugars and polyols, including acetylated pentitols. taylorfrancis.comrestek.com The acetylation process itself, which renders the pentitols volatile, can be combined with isotopic labeling to trace metabolic pathways or to serve as an internal standard for quantification. For instance, metabolic profiling using stable-isotope tracers like ¹³C-glucose or deuterated acetate, followed by GC-MS analysis, allows for the localization and quantification of isotopic incorporation into metabolites. researchgate.netnih.gov This approach can be theoretically extended to study the biosynthesis of pentitols and their subsequent acetylation.

The mass spectrum of an acetylated pentitol provides the basis for isotopic ratio analysis. Electron ionization (EI) mass spectra of acetylated alditols, including pentitols, are characterized by specific fragmentation patterns. glycopedia.eu Although different isomers of acetylated pentitols (e.g., acetylated arabitol and xylitol) may exhibit identical fragmentation patterns, the masses of the resulting ions are fundamental for isotopic analysis. glycopedia.euresearchgate.net The molecular ion may be of low abundance or absent, but characteristic fragment ions are consistently observed. glycopedia.eu

Isotopic ratio mass spectrometry (IRMS) can provide high-precision measurements of isotope ratios, which can be used to determine the geographical or botanical origin of the raw materials used to produce the pentitols. nih.gov The natural abundance of stable isotopes such as ¹³C/¹²C can vary depending on the photosynthetic pathway of the source plant. These subtle differences can be detected by IRMS, providing a "fingerprint" of the sample's origin.

The fragmentation of acetylated pentitols in the mass spectrometer is crucial for isotopic analysis. Key fragment ions can be monitored for their isotopic distribution. For example, the loss of an acetoxyl radical from the molecular ion is a common fragmentation pathway for acetylated alditols. glycopedia.eu By analyzing the isotopic ratios of such fragment ions, researchers can gain insights into the isotopic composition of different parts of the molecule.

Below is a table summarizing the typical fragment ions observed in the electron ionization mass spectrometry of acetylated pentitols, which would be the basis for any isotopic ratio analysis.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance in Isotopic Analysis |

| M - 59 | [M - OCOCH₃]⁺ | Represents the loss of an acetyl group, allowing for the analysis of the isotopic composition of the pentitol backbone. |

| Various | Primary and secondary fragment ions | Analysis of the isotopic ratios of these smaller fragments can provide positional isotopic information within the molecule. |

Table 1. Characteristic fragment ions in the EI-MS of acetylated pentitols relevant for isotopic ratio analysis. glycopedia.eu

Applications of 1,2,3,4,5 Penta O Acetylpentitol As a Synthetic Intermediate

Building Blocks for Complex Carbohydrate Structures

The use of per-O-acetylated acyclic pentitols as direct building blocks in complex carbohydrate synthesis presents chemical challenges. Unlike their cyclic monosaccharide counterparts (pyranoses or furanoses), acyclic sugar alcohol derivatives lack an anomeric carbon and a hemiacetal group, which are typically required for them to act as glycosyl donors in the formation of glycosidic bonds. researchgate.netnih.gov

Precursor in Glycoside and Glycoconjugate Synthesis

While per-O-acetylated cyclic sugars are standard glycosyl donors, the acyclic nature of 1,2,3,4,5-penta-O-acetylpentitol prevents it from being used in the same capacity. Theoretically, after the removal of one or more acetyl groups, the resulting polyol could function as a glycosyl acceptor, where a sugar unit is attached to one of its free hydroxyl groups. However, specific examples and detailed research findings describing the use of this compound as a precursor for glycoside or glycoconjugate synthesis are not readily found in the surveyed literature.

Role in Oligosaccharide Construction

The construction of oligosaccharides involves the sequential coupling of monosaccharide units. mdpi.comresearchgate.net A molecule like this compound, upon selective deprotection, could theoretically serve as a chiral backbone or spacer to which sugar units are attached. This would involve its role as a polyol acceptor. Despite the chemical plausibility, documented instances and established protocols for incorporating this specific compound into oligosaccharide chains are not widely reported.

Scaffold for Chiral Molecule Synthesis

The inherent chirality of the pentitol (B7790432) backbone (derived from precursors like D/L-arabitol or xylitol) makes this compound a potential starting material for asymmetric synthesis. The five stereocenters offer a rich template for constructing complex chiral molecules.

Incorporation into Nitrogen-Containing Heterocycles

The synthesis of chiral nitrogen-containing heterocycles is a significant area of medicinal chemistry. nih.govfrontiersin.orgnih.gov Chiral pool synthesis often employs readily available natural products as starting materials. A pentitol-derived backbone could, in principle, be modified and cyclized to form various heterocycles like piperidines or pyrrolidines. This would involve significant chemical transformation, including the introduction of nitrogen and subsequent ring-closing reactions. organic-chemistry.org However, a review of the literature did not yield specific examples where this compound was explicitly used as the starting scaffold for the synthesis of such nitrogenous heterocycles.

Contributions to Chirality in Diels-Alder Adducts

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and its asymmetric variants often rely on chiral auxiliaries to control stereochemistry. harvard.edu These auxiliaries are temporarily attached to the dienophile or diene to direct the cycloaddition to a specific face, after which they are removed. While various chiral molecules, including some carbohydrate derivatives and cyclitols, have been employed as effective chiral auxiliaries, there is no significant evidence in the surveyed literature to suggest that this compound or its deprotected pentitol form is used to contribute chirality in Diels-Alder reactions. capes.gov.brcapes.gov.br

Development of Specialized Reagents and Ligands

Chiral ligands are crucial for asymmetric catalysis, where a metal center is coordinated by a chiral organic molecule to induce enantioselectivity in a reaction. nih.govresearchgate.net Polyols and their derivatives can be converted into ligands such as chiral phosphines or amines. The defined stereochemistry of the pentitol backbone makes it an attractive, albeit complex, starting point for ligand synthesis. Despite this potential, the development and application of specialized reagents or catalytic ligands derived specifically from this compound are not prominently featured in the scientific literature.

Historical Trajectory and Future Research Avenues in Acetylated Pentitol Chemistry

Historical Development of Carbohydrate Acetylation Techniques

The acetylation of hydroxyl groups is one of the most established methods for protecting carbohydrates in chemical synthesis. rsc.org Historically, the process of acetylating carbohydrates has been a cornerstone of carbohydrate chemistry, enabling structural elucidation and the synthesis of complex glycoconjugates.

Early methods for carbohydrate acetylation often involved the use of acetic anhydride (B1165640) in the presence of a catalyst. thepharmstudent.com A variety of catalysts have been historically employed, including pyridine (B92270), sodium acetate (B1210297), zinc chloride, perchloric acid, and sulphuric acid. thepharmstudent.com One of the classic and frequently utilized methods involved treating the carbohydrate with an excess of acetic anhydride in pyridine, which served as both a base and a solvent. rsc.org While effective, this method is now less favored due to the toxicity and unpleasant odor of pyridine. rsc.org

In the mid-20th century, acetylation techniques found a significant application in histochemistry. Researchers demonstrated that treating tissue sections with an acetic anhydride-pyridine mixture effectively acetylated hydroxyl groups on carbohydrates. nih.govscispace.comnih.gov This process blocked the hydroxyls, preventing their oxidation by periodic acid to form aldehydes, which would otherwise react with Schiff's reagent to produce a color. nih.govscispace.com The reaction was reversible with a weak alkali, restoring the hydroxyl groups and the positive periodic acid-Schiff (PAS) stain. This reversible acetylation served as a chemical confirmation for the presence of carbohydrates in tissues. nih.govscispace.com

These foundational techniques, while robust, often required harsh conditions, an excess of reagents, and presented challenges regarding selectivity and environmental safety, prompting the development of more refined methods in the subsequent decades. rsc.org

Evolution of Synthetic Strategies for Acetylated Carbohydrates

The synthesis of acetylated carbohydrates has evolved significantly from the early, often harsh, methodologies to more sophisticated and greener strategies. This evolution has been driven by the increasing need for structurally well-defined glycans for biological and medicinal applications, demanding greater efficiency, selectivity, and sustainability. rsc.orgnih.gov

A major shift has been the move away from toxic solvents and catalysts like pyridine. rsc.org Modern approaches focus on developing milder and more environmentally benign protocols. rsc.org This includes the exploration of alternative catalytic systems. For instance, a recent development involves a supramolecular-assisted approach using 18-crown-6 (B118740) in combination with a catalytic amount of potassium fluoride, which avoids the use of pyridine entirely and proceeds under mild, solvent-free conditions. rsc.org Other methods that have been investigated include the use of microwave irradiation and ionic liquids, although these can present their own set of challenges. rsc.org

The most profound evolution in carbohydrate synthesis has been the advent of chemoenzymatic strategies . nih.govfrontiersin.org These methods merge the flexibility of chemical synthesis with the high selectivity of enzyme-catalyzed reactions. nih.govnih.gov One powerful approach is the one-pot multienzyme (OPME) system, where a simple monosaccharide can be converted into a sugar nucleotide donor and then used by a glycosyltransferase to build a desired carbohydrate structure, all within a single reaction vessel without isolating intermediates. nih.gov Enzymes like glycosyltransferases offer remarkable regio- and stereoselectivity, which is difficult to achieve through purely chemical means. frontiersin.orgnih.gov

Furthermore, the strategic use of protecting groups, including acetyl groups, has become more refined. Selective acetylation and deacetylation allow for the precise modification of specific hydroxyl groups, which is crucial for building complex oligosaccharides. nih.govnih.gov For example, acetyl groups at certain positions can influence the stereochemical outcome of glycosylation reactions through neighboring group participation, a principle that is fundamental to modern oligosaccharide synthesis. nih.gov The development of automated glycan assembly, analogous to peptide or oligonucleotide synthesis, represents a significant frontier, aiming to streamline the production of complex carbohydrates. elsevier.com

| Era | Dominant Technique | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Early 20th Century | Bulk Acetylation | Acetic Anhydride, Pyridine, ZnCl2, H2SO4thepharmstudent.com | Effective for per-acetylation | Harsh conditions, toxic reagents, lack of selectivity rsc.org |

| Mid-20th Century | Histochemical Acetylation | Acetic Anhydride-Pyridine Mixture nih.govscispace.com | Confirmation of carbohydrate presence in tissues | Primarily qualitative, not for large-scale synthesis |

| Late 20th/Early 21st Century | Improved Chemical Methods | KF/18-crown-6, Ionic Liquids, Microwave rsc.org | Greener, milder conditions, improved yields | Catalyst preparation, moisture sensitivity rsc.org |

| Modern Era | Chemoenzymatic Synthesis | Glycosyltransferases, Glycosynthases nih.govnih.gov | High regio- and stereoselectivity, mild conditions | Enzyme availability and stability |

Current Research Frontiers and Challenges

Despite significant progress, the synthesis of acetylated carbohydrates and complex glycans remains a challenging field with several active research frontiers. The structural complexity and diversity of carbohydrates make their synthesis far more demanding than that of other biopolymers like proteins or nucleic acids. acs.org

Key Challenges:

Stereocontrolled Glycosylation: Achieving absolute stereocontrol during the formation of the glycosidic bond is one of the most significant hurdles in carbohydrate synthesis. nih.gov While the use of a participating acetyl group at the C-2 position reliably yields 1,2-trans-glycosides, the stereoselective formation of 1,2-cis-glycosides (such as α-glucosides and β-mannosides) remains a formidable challenge. nih.govnih.gov

Synthesis of Building Blocks: The preparation of differentially protected monosaccharide building blocks is often the most time-consuming and rate-limiting step in a complex oligosaccharide synthesis campaign. nih.govacs.org Developing more efficient and universal methods to access these core units is a major goal. nih.gov

Complexity of Natural Glycans: Nature produces an astonishing variety of complex glycoconjugates that are often heterogeneous (microheterogeneity), making their isolation from natural sources in pure form difficult or impossible. nih.govacs.org Chemical synthesis is therefore essential to obtain homogeneous material for biological studies, but mimicking this complexity is a major synthetic challenge. nih.govacs.org

Current Research Frontiers:

Automated Glycan Assembly: Inspired by the success of automated peptide and DNA synthesizers, a major frontier is the development of robust automated platforms for oligosaccharide synthesis. elsevier.com This would dramatically accelerate the pace of glycoscience research by making complex glycans more accessible.

Novel Catalysis: The discovery and application of new catalysts for glycosylation and protecting group manipulations are central to advancing the field. This includes metal-catalyzed reactions, organocatalysis, and biocatalysis to achieve higher selectivity and efficiency. acs.org

Glycoengineering and Synthetic Glycobiology: Researchers are increasingly combining synthetic chemistry with biological systems. This includes engineering cells to produce glycoproteins with specific, custom-designed glycan structures and using synthetic glycans to probe and manipulate biological processes. frontiersin.orgacs.org

Functional Materials: The modification of polysaccharides through acetylation is being explored to create new functional materials, such as biofilms, encapsulants for drug delivery, and fat replacers in the food industry. mdpi.comnih.gov

Prospective Academic Research Directions for 1,2,3,4,5-Penta-O-acetylpentitol

While much of the focus in carbohydrate chemistry is on cyclic sugars and their complex oligosaccharides, acetylated acyclic sugar alcohols, or alditols, like this compound (the acetylated form of pentitols such as arabitol or xylitol), represent a niche with untapped potential. nih.gov Future academic research on this specific compound could branch into several promising directions.

Q & A

Q. How can researchers address reproducibility challenges in studies involving this compound?

- Methodological Answer : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration logs) in supplemental materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register studies on platforms like Open Science Framework to mitigate publication bias. Replicate key findings in triplicate, with independent analysts blinded to expected outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.